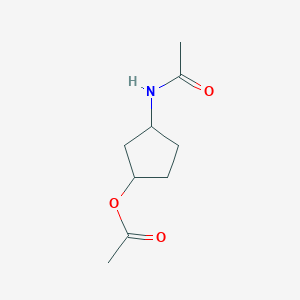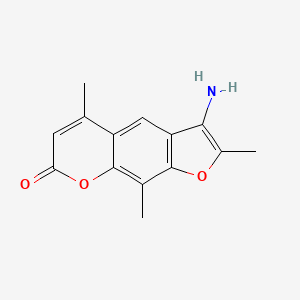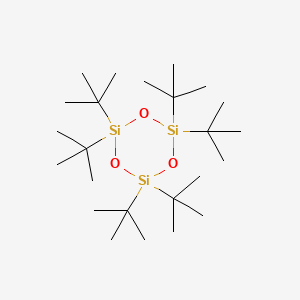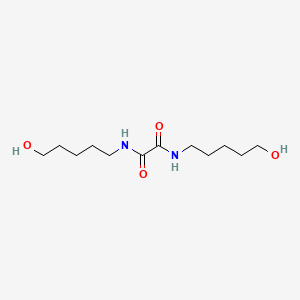
(+)-(1R,2S,3S,4R)-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-(1R,2S,3S,4R)-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its unique structure, which includes multiple fused benzene rings and functional groups such as hydroxyl and epoxy groups. It is known for its significant photophysical and photochemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(1R,2S,3S,4R)-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene typically involves multiple steps, including Friedel-Crafts acylation, cyclization, and oxidation reactions. One common method involves the reaction of 1,4-naphthoquinone with 1,3-butadiene, followed by oxidation with chromium trioxide in glacial acetic acid to form 9,10-anthraquinone. Subsequent reduction with zinc dust yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(+)-(1R,2S,3S,4R)-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can yield dihydro and tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, are common.
Addition: The compound can undergo addition reactions, such as Diels-Alder reactions, to form cycloadducts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like acetic acid and ethanol.
Major Products Formed
Major products formed from these reactions include anthraquinone derivatives, dihydroanthracene, and various substituted anthracenes. These products are often used as intermediates in the synthesis of dyes, pharmaceuticals, and other organic materials.
Scientific Research Applications
(+)-(1R,2S,3S,4R)-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Studied for its interactions with biological macromolecules and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, organic light-emitting diodes (OLEDs), and other advanced materials
Mechanism of Action
The mechanism of action of (+)-(1R,2S,3S,4R)-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to cytotoxic effects. It also generates reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other polycyclic aromatic hydrocarbons such as anthracene, phenanthrene, and 9,10-dimethylanthracene. These compounds share structural similarities but differ in their functional groups and photophysical properties .
Uniqueness
The uniqueness of (+)-(1R,2S,3S,4R)-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene lies in its specific arrangement of hydroxyl and epoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
80446-23-7 |
|---|---|
Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(3R,5S,6S,7R)-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol |
InChI |
InChI=1S/C18H14O3/c19-15-12-6-5-11-7-9-3-1-2-4-10(9)8-13(11)14(12)17-18(21-17)16(15)20/h1-8,15-20H/t15-,16+,17-,18+/m1/s1 |
InChI Key |
JNQSJMYLVFOQBK-XDNAFOTISA-N |
Isomeric SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3[C@@H]5[C@@H](O5)[C@H]([C@@H]4O)O |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5C(O5)C(C4O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


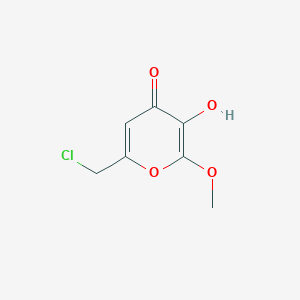
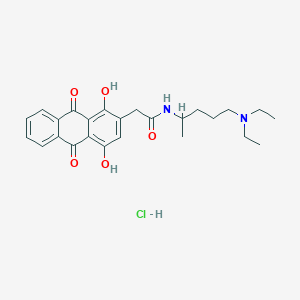
![10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14432838.png)
![1-{[Bromo(difluoro)methyl]sulfanyl}-2-methoxybenzene](/img/structure/B14432843.png)

